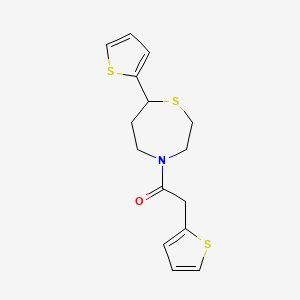

2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Beschreibung

This compound features a 1,4-thiazepane ring substituted with two thiophen-2-yl groups at positions 7 and 4, respectively, linked to an ethanone backbone.

Eigenschaften

IUPAC Name |

2-thiophen-2-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS3/c17-15(11-12-3-1-8-18-12)16-6-5-14(20-10-7-16)13-4-2-9-19-13/h1-4,8-9,14H,5-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUQSVFHXMVSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step reactions starting from thiophene derivatives. One common method includes the Friedel-Crafts acylation of thiophene with an appropriate acyl chloride, followed by cyclization to form the thiazepane ring. The reaction conditions often involve the use of Lewis acids like aluminum chloride as catalysts and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The thiophene and thiazepane rings can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Features

The table below compares the target compound with structurally related analogs:

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound and the dioxido-phenyl analog feature thiophene and phenyl groups, respectively. Thiophene’s electron-rich nature may enhance reactivity in electrophilic substitutions compared to phenyl.

- The chloro-fluorophenyl analog includes halogen substituents, which increase metabolic stability but may reduce solubility due to hydrophobicity.

Sulfone Functionality: The dioxido group in 2034534-92-2 enhances polarity and solubility compared to non-sulfonated analogs.

Biologische Aktivität

The compound 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel organic molecule with potential biological applications. Its unique structure, characterized by multiple thiophene and thiazepane moieties, suggests diverse pharmacological activities. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

- Molecular Formula : C17H20N2O2S2

- Molecular Weight : 348.48 g/mol

- Structural Features : The compound contains a thiophene ring and a thiazepan ring that may contribute to its biological activity through interactions with various biomolecules.

The biological activity of 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can be attributed to several mechanisms:

- Inhibition of DNA Gyrase and Topoisomerase IV : Similar compounds have demonstrated the ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria. This suggests that the compound may possess antibacterial properties.

- Anticancer Activity : Research indicates that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for potential interactions with key cellular targets involved in cancer progression, such as kinases and other regulatory proteins .

- Cell Cycle Arrest and Apoptosis : Studies on related thiophene compounds have shown their ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting that 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone may have similar effects .

Biological Activity Data

The following table summarizes the biological activities reported for 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone and related compounds:

| Activity Type | Target/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Not specified | |

| Anticancer | HepG-2 | < 25 | |

| Anticancer | A549 | < 10 | |

| Cytotoxicity | Various Cancer Lines | IC50 < 25 |

Case Studies

Several studies have investigated the biological activity of thiophene-containing compounds similar to 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone:

- Study on Anticancer Properties : A study reported that a series of thiophene derivatives showed significant anticancer activity against HepG-2 and MCF-7 cell lines with IC50 values below 25 μM. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation .

- Antibacterial Efficacy : Another investigation into related compounds indicated that they effectively inhibited bacterial growth by targeting DNA replication processes, suggesting that 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone could exhibit similar antibacterial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiophene-containing thiazepane derivatives like 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Acylation : Using bromo- or chloro-substituted ethanone derivatives to alkylate thiophene-containing precursors (e.g., 2-aminothiophenol) under acidic conditions (e.g., HCl in methanol) .

- Cyclization : Formation of the 1,4-thiazepane ring via nucleophilic substitution or condensation reactions, monitored by TLC for intermediate validation .

- Purification : Crystallization from ethanol or ether to isolate the final product, with yields often exceeding 80% .

- Key Tools : Thin-layer chromatography (TLC) for reaction monitoring, H NMR for structural confirmation, and elemental analysis for purity validation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to identify characteristic peaks, such as thiophene protons (δ 7.2–7.6 ppm) and ketone carbonyl signals (δ ~200 ppm) .

- Mass Spectrometry (MS) : Use EI-MS to confirm molecular ion peaks (e.g., m/z 286 [M+1] for analogous compounds) and fragmentation patterns .

- X-ray Crystallography : Resolve boat conformations in the thiazepane ring and dihedral angles between aromatic planes (e.g., 53.6° between benzene rings in related structures) .

Advanced Research Questions

Q. What strategies can address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, IR) to resolve ambiguities. For example, conflicting carbonyl signals in IR vs. NMR may indicate tautomerization or solvent effects .

- Computational Modeling : Use density functional theory (DFT) to predict spectral properties and compare with experimental data .

- Sample Purity : Re-crystallize or chromatograph samples to eliminate impurities that distort spectral results, as seen in degradation studies of organic compounds during prolonged storage .

Q. How can reaction conditions be optimized to enhance yield and selectivity in thiazepane synthesis?

- Methodological Answer :

- Temperature Control : Heating at 473 K in methanol with HCl promotes efficient cyclization but risks side reactions (e.g., over-alkylation). Lower temperatures (423–453 K) may improve selectivity .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to accelerate acylation steps while minimizing byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than methanol, as demonstrated in γ-keto ester syntheses .

Q. What experimental designs mitigate limitations in studying thiophene-thiazepane hybrid systems?

- Methodological Answer :

- High-Throughput Screening : Use automated platforms to test diverse reaction conditions (e.g., varying stoichiometry, solvents) for scalability studies .

- Stability Testing : Implement continuous cooling (e.g., 4°C) during long-duration experiments to prevent thermal degradation of organic intermediates, a critical issue in wastewater matrix studies .

- Statistical Design : Apply factorial design (e.g., Taguchi methods) to identify dominant variables (e.g., pH, temperature) affecting reaction outcomes .

Data Contradiction Analysis

Q. How to interpret discrepancies between computational predictions and experimental spectral data?

- Methodological Answer :

- Source Identification : Assess whether deviations arise from solvation effects (e.g., DMSO vs. gas-phase DFT calculations) or conformational flexibility (e.g., boat vs. chair conformations in thiazepanes) .

- Error Margins : Compare bond length differences (e.g., C–S bonds: 1.78 Å experimental vs. 1.82 Å computational) to evaluate model accuracy .

- Collaborative Validation : Cross-reference with databases like PubChem for analogous compounds (e.g., 5-[(4-hydroxy-3-iodophenyl)methylene]-2-thioxo-thiazolidinone) to identify systemic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.